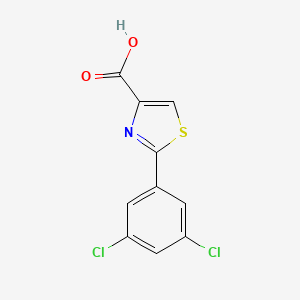2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid
CAS No.: 1178420-52-4
Cat. No.: VC2982181
Molecular Formula: C10H5Cl2NO2S
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1178420-52-4 |
|---|---|
| Molecular Formula | C10H5Cl2NO2S |
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H5Cl2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
| Standard InChI Key | PNWWAVUFGSARND-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O |
Introduction
Synthesis of 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic Acid
General Synthetic Approaches
The synthesis of thiazole derivatives like 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid typically involves cyclization reactions that form the thiazole ring. Common starting materials include thioureas or thioamides combined with α-halo ketones or aldehydes .
For this specific compound:
-
The dichlorophenyl moiety can be introduced using suitable chlorinated benzaldehydes or phenyl derivatives.
-
Cyclization with sulfur-containing reagents forms the thiazole core.
-
The carboxylic acid group is introduced either during or after the cyclization step.
Example Synthesis Route
An example synthesis route involves:
-
Reacting 3,5-dichlorobenzaldehyde with thiourea in the presence of an oxidizing agent to generate an intermediate.
-
Cyclizing this intermediate under acidic or basic conditions to form the thiazole ring.
-
Oxidizing or hydrolyzing subsequent intermediates to introduce the carboxylic acid group .
Reaction Conditions
The synthesis requires careful control of reaction parameters such as temperature, solvent choice (e.g., dichloromethane or ethanol), and pH to optimize yield and purity. Catalysts like triethylamine or oxalyl chloride may also be employed .
Physicochemical Properties
Basic Properties
The physicochemical properties of 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid are summarized in Table 1.
Spectroscopic Characterization
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are used for characterization:
-
NMR: Provides information on hydrogen and carbon environments in the molecule.
-
IR: Identifies functional groups such as carboxylic acids through characteristic absorption bands.
-
MS: Confirms molecular weight and fragmentation patterns.
Biological Relevance
Medicinal Chemistry Applications
Recent research highlights the use of thiazole-based compounds as ligands for protein targets such as CaMKIIα, a kinase involved in neuronal signaling. These compounds demonstrate high affinity and specificity, making them candidates for drug development in neurological disorders .
Applications in Material Science
Role as Building Blocks
Due to its functional groups, this compound serves as a building block for synthesizing more complex molecules:
-
The carboxylic acid group facilitates esterification reactions.
-
The dichlorophenyl group enhances hydrophobic interactions in materials design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume